3-methyl-N-(1-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)18-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVJVHHPZBKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-phenylpropyl)benzamide typically involves the condensation of 3-methylbenzoic acid with 1-phenylpropylamine. This reaction is often facilitated by coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a solvent like dimethylformamide . The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid, has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.
Reduction: Formation of 3-methyl-N-(1-phenylpropyl)amine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-methyl-N-(1-phenylpropyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylpropyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-(1-Phenylpropyl)Benzamide (2698-80-8)
- Structure : Benzamide core + N-(1-phenylpropyl).
- Molecular Formula: C₁₆H₁₇NO; MW: 239.32 g/mol.
- Key Differences : Lacks the 3-methyl group, reducing steric hindrance and electronic effects on the aromatic ring. Used as a reference compound in crystallography and synthesis studies .
3-Fluoro-N-(1-Phenylpropyl)Benzamide (3m)
- Structure : Fluorine at the 3-position instead of methyl.
- Synthesis : Prepared via electrochemical C–H amidation (41% yield).
N-Isopropyl-3-Methylbenzamide (6958-48-1)
Functional Group Modifications on the Amide Side Chain
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : N,O-bidentate directing group (hydroxy-dimethylethyl).
- Applications : Used in metal-catalyzed C–H bond functionalization due to its ability to coordinate transition metals. The hydroxyl group enables hydrogen bonding, a feature absent in the phenylpropyl analog .
Flutolanil (Mepronil)
- Structure : N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide.
- Application : Agricultural fungicide.
- Comparison : The trifluoromethyl group and isopropoxy substituent enhance bioactivity against fungi, highlighting how electron-deficient aromatic systems improve pesticidal efficacy compared to 3-methyl derivatives .
ZINC01124772 (Anti-Tuberculosis Candidate)
- Structure : 3-methyl-N-[(1R)-2-methyl-1-(triazolyl)propyl]benzamide.
- Activity : Binds to Mycobacterium tuberculosis RpfB protein via hydrogen bonds with Arg194 and Glu242. The triazole and sulfanyl groups enhance binding affinity, suggesting that modifications to the N-alkyl chain in 3-methyl-N-(1-phenylpropyl)benzamide could similarly optimize biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-N-(1-phenylpropyl)benzamide, and how can reaction conditions be optimized for higher yield?
- Synthesis Routes :
- Step 1 : Start with 3-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2 : React the acid chloride with 1-phenylpropylamine under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran as solvents) to form the benzamide.
- Step 3 : Purify the product via column chromatography or recrystallization.
- Optimization Strategies :
- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
- Catalysts : Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
- Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of 1-phenylpropylamine to ensure complete conversion) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Purity Analysis :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
- Melting Point Determination : Compare observed melting points with literature values (e.g., 85–160°C for related benzamides) .
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 1.2–1.5 ppm for methyl groups) and ¹³C NMR (amide carbonyl at ~167 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., m/z 296.3 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound derivatives?
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for functional groups) .
- Crystallographic Validation : Refine crystal structures using SHELXL (e.g., R-factor < 5%) and validate via the IUCr checkCIF tool to address geometric outliers .
- Dynamic NMR Studies : Analyze temperature-dependent NMR spectra to resolve conformational ambiguities (e.g., rotameric equilibria in the amide bond) .
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs?
- Systematic Substituent Variation :
- Modify the phenylpropyl group (e.g., introduce electron-withdrawing groups like nitro or halogens) to study effects on bioactivity .
- Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
- Biological Assays :
- Perform cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial testing (e.g., MIC against S. aureus) to correlate structural changes with activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase enzymes .
Q. How can computational methods like molecular docking be applied to study this compound's interactions with biological targets?
- Target Selection : Focus on proteins with known benzamide-binding pockets (e.g., histone deacetylases or bacterial enzymes) .
- Docking Protocol :
- Prepare the ligand (this compound) using Open Babel for charge assignment.
- Use a grid box centered on active-site residues (e.g., Arg194, Glu242 in Mycobacterium tuberculosis RpfB) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Anticancer Activity :
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination).
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining .
- Antimicrobial Activity :
- MIC Testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
- Enzyme Inhibition :
- Kinase Assays : ADP-Glo™ kinase assay to measure inhibition of EGFR or CDK2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
